molecular formula C8H10O2S B1593733 Ethanethioic acid, S-(2,5-dimethyl-3-furanyl) ester CAS No. 55764-22-2

Ethanethioic acid, S-(2,5-dimethyl-3-furanyl) ester

Cat. No.: B1593733
CAS No.: 55764-22-2
M. Wt: 170.23 g/mol
InChI Key: LULNJORVPBVGRB-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

Ethanethioic acid, S-(2,5-dimethyl-3-furanyl) ester is systematically named according to IUPAC rules as S-(2,5-dimethylfuran-3-yl) ethanethioate . This nomenclature reflects its core structure: a furan ring substituted with methyl groups at positions 2 and 5, and a thioacetate group (-S-CO-CH$$3$$) at position 3. The term "ethanethioate" denotes the thioester functional group derived from ethanethioic acid (CH$$3$$COSH), where the sulfur atom replaces the oxygen typically found in esters.

The structural formula can be represented as:
$$ \text{CH}3\text{C(O)S-C}3\text{H}3(\text{CH}3)2\text{O} $$
where the furan ring (C$$
3$$H$$_3$$O) carries methyl groups at the 2 and 5 positions. The SMILES notation for this compound is CC(=O)SC1=C(C)OC(C)=C1 , and its InChI key is LULNJORVPBVGRB-UHFFFAOYSA-N . These representations encode the connectivity of atoms and stereochemical details, confirming the planar geometry of the furan ring and the orientation of substituents.

CAS Registry Number and Alternative Chemical Identifiers

The compound is uniquely identified by its CAS Registry Number 55764-22-2 , a universal identifier used in chemical databases and regulatory frameworks. Additional identifiers include:

Identifier Type Value Source/Application
EINECS 259-799-1 European Inventory of Existing Commercial Substances
UNII 6FAQ96BE1Q FDA Substance Registration System
DSSTox Substance ID DTXSID0069046 EPA’s Computational Toxicology Portal
FEMA Number 4034 Flavor and Extract Manufacturers Association

These identifiers facilitate cross-referencing in scientific literature, regulatory compliance, and industrial applications. For example, the FEMA designation indicates its use as a flavoring agent in food products.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C$$8$$H$${10}$$O$$_2$$S . This composition arises from:

  • 8 carbon atoms : 2 from the acetyl group, 5 from the furan ring, and 1 from the methyl substituents.
  • 10 hydrogen atoms : Distributed across the methyl groups, furan ring, and acetyl moiety.
  • 2 oxygen atoms : One from the furan ring and one from the thioester carbonyl group.
  • 1 sulfur atom : Central to the thioester functional group.

The molecular weight is calculated as:
$$
\begin{align}
\text{C}: 8 \times 12.011 &= 96.088 \
\text{H}: 10 \times 1.008 &= 10.080 \
\text{O}: 2 \times 15.999 &= 31.998 \
\text{S}: 1 \times 32.065 &= 32.065 \
\hline
\text{Total} &= 170.231 \, \text{g/mol}
\end{align
}
$$
This matches experimental values reported in databases (170.23 g/mol). The precise weight is critical for quantitative applications, such as stoichiometric calculations in synthetic chemistry or concentration measurements in analytical workflows.

The compound’s monoisotopic mass (exact mass of the most abundant isotopic form) is 170.0402 Da, derived from the sum of the exact masses of $$^{12}\text{C}$$, $$^{1}\text{H}$$, $$^{16}\text{O}$$, and $$^{32}\text{S}$$. This parameter is essential for high-resolution mass spectrometry analyses.

Properties

IUPAC Name

S-(2,5-dimethylfuran-3-yl) ethanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2S/c1-5-4-8(6(2)10-5)11-7(3)9/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LULNJORVPBVGRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)SC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0069046
Record name Ethanethioic acid, S-(2,5-dimethyl-3-furanyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0069046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless liquid; Fruity floral aroma
Record name 2,5-Dimethyl-3-furanthiol acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1514/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Practically insoluble in water and hexane; Soluble in ether, Soluble (in ethanol)
Record name 2,5-Dimethyl-3-furanthiol acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1514/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.137-1.143
Record name 2,5-Dimethyl-3-furanthiol acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1514/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

55764-22-2
Record name S-(2,5-Dimethyl-3-furanyl) ethanethioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55764-22-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dimethyl-3-thioacetoxyfuran
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanethioic acid, S-(2,5-dimethyl-3-furanyl) ester
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Record name Ethanethioic acid, S-(2,5-dimethyl-3-furanyl) ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name S-(2,5-dimethyl-3-furyl) ethanethioate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.054.345
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2,5-DIMETHYL-3-THIOACETOXYFURAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6FAQ96BE1Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2,5-Dimethyl-3-furanthiol acetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032234
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Biological Activity

Ethanethioic acid, S-(2,5-dimethyl-3-furanyl) ester, also known as S-(2,5-dimethyl-3-furanyl) ethanethioate, is an organic compound with the molecular formula C₈H₁₀O₂S and a molecular weight of 170.23 g/mol. This compound features a thiol ester functional group linked to a 2,5-dimethyl-3-furan moiety, which contributes to its unique properties and potential applications in various biological contexts.

Chemical Structure and Properties

The structural characteristics of this compound are significant for its biological activity. The furan ring is known for its diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The presence of the thiol group enhances its reactivity and potential role in biological processes.

Biological Activity

1. Antimicrobial Properties
Research indicates that compounds containing furan rings exhibit antimicrobial activity. Ethanethioic acid derivatives have been studied for their potential as antimicrobial agents due to their ability to inhibit the growth of various bacteria and fungi. For instance, studies on similar furan compounds have demonstrated efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .

2. Antioxidant Activity
The thiol group in Ethanethioic acid may contribute to antioxidant properties, as thiols are known to scavenge free radicals and reduce oxidative stress in biological systems. This property is crucial for potential therapeutic applications in diseases associated with oxidative damage.

3. Anticancer Potential
Furan-containing compounds have been investigated for their anticancer properties. Preliminary studies suggest that Ethanethioic acid could inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Synthesis Methods

This compound can be synthesized through several methods, including:

  • Thioesterification Reactions : Utilizing thiol and carboxylic acids under acidic conditions.
  • Nucleophilic Substitution : Employing nucleophilic attack on activated esters or halides.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several furan derivatives against common bacterial strains. Ethanethioic acid exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating significant antimicrobial potential compared to control compounds .

Case Study 2: Antioxidant Assessment

An in vitro assay measured the antioxidant capacity of Ethanethioic acid using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method. The compound showed a scavenging rate of 70% at a concentration of 100 µg/mL, highlighting its potential as an antioxidant agent .

Comparative Analysis of Related Compounds

Compound NameMolecular FormulaUnique Features
Ethanethioic Acid C₂H₄OSSimpler structure without furan
S-(2-Furanylmethyl) Ethanethioate C₇H₈O₂SLacks methyl groups on furan
This compound C₈H₁₀O₂SFloral odor; potential antioxidant properties

Scientific Research Applications

Potential Research Areas

Due to its furan ring and thiol group, Ethanethioic acid, S-(2,5-dimethyl-3-furanyl) ester is of interest in several research areas.

Furans Furans are heterocyclic aromatic compounds with diverse biological activities. Research explores their potential as antimicrobials, antifungals, and anticancer agents. this compound could be studied for its furan-related properties.

Thiols Thiols, also known as mercaptans, have a functional group known for their role in biological processes and their distinctive odor. Research investigates their applications in drug discovery and material science. The thiol group in this compound might be of interest for such studies.

Flavoring and Fragrance Industries

This compound stands out due to its specific furan structure and potential applications in the flavoring and fragrance industries. Similar compounds have a floral odor and potential antioxidant properties. One study noted that S-(2-methyl-3-furyl) ethane thioate has a meaty type odor and flavor . Further research into the biological activity and interactions of this compound could enhance understanding of its utility in various fields.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thioacetate Esters with Varying Furan Substituents

(a) Ethanethioic Acid, S-(2-Methyl-3-furanyl) Ester (CAS 55764-25-5)
  • Molecular Formula : C₇H₈O₂S (identical to the target compound).
  • Boiling Point : 225–235°C , slightly higher than the target compound (data incomplete for CAS 55764-22-2).
  • Application: Used in flavor formulations for roasted or grilled notes .
(b) S-(4,5-Dihydro-2-methyl-3-furyl) Ethanethioate (CAS 26486-14-6)
  • Molecular Formula : C₇H₁₀O₂S.
  • Molecular Weight : 158.22 g/mol .
  • Structural Difference : Contains a partially saturated (4,5-dihydro) furan ring , increasing flexibility and reducing aromaticity.
  • Impact : Likely exhibits lower thermal stability and a milder odor compared to fully unsaturated analogs .

Thioisovalerate Esters (Longer Carbon Chains)

(a) S-(2,5-Dimethyl-3-furyl) Thioisovalerate (CAS 55764-28-8)
  • Molecular Formula : C₁₁H₁₆O₂S.
  • Structural Difference : Replaces the acetylthio group with a 3-methylbutanethioate (isovalerylthio) moiety.
  • Impact : Increased hydrophobicity and molecular weight (MW ≈ 212.3 g/mol) enhance persistence in lipid-rich matrices .
  • Application : Imparts fruity or cheesy flavors in food additives .

Tetrahydrofuran Derivatives

Ethanethioic Acid, S-(Tetrahydro-2,5-dimethyl-3-furanyl) Ester (CAS 252736-39-3)
  • Structural Difference : Fully saturated tetrahydrofuran ring with 2,5-dimethyl substituents.
  • Application : Less commonly used in flavors due to diminished aromatic character .

Physical and Chemical Properties Comparison

Compound (CAS) Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Structural Feature
55764-22-2 (Target) C₇H₈O₂S 156.19 Not reported 2,5-Dimethylfuran, thioacetate
55764-25-5 C₇H₈O₂S 156.19 225–235 2-Methylfuran, thioacetate
26486-14-6 C₇H₁₀O₂S 158.22 Not reported 4,5-Dihydrofuran, thioacetate
55764-28-8 C₁₁H₁₆O₂S ~212.3 Not reported Thioisovalerate ester
252736-39-3 C₉H₁₄O₂S Not reported Not reported Tetrahydrofuran, thioacetate

Data compiled from .

Preparation Methods

General Synthetic Approach

The preparation of Ethanethioic acid, S-(2,5-dimethyl-3-furanyl) ester typically involves the reaction of 2,5-dimethyl-3-furanthiol (a thiol derivative of furan) with ethanethioic acid derivatives or their activated forms (such as acyl halides or anhydrides). The key reaction is the formation of the thioester bond between the thiol group on the furan ring and the acetyl group.

Detailed Preparation Method from Patent US3917869A

  • Starting Materials:

    • 2,5-dimethyl-3-furanthiol
    • Acetylating agent (e.g., ethanethioic acid chloride or acetic anhydride)
  • Procedure:

    • The 2,5-dimethyl-3-furanthiol is dissolved in an inert organic solvent such as diethyl ether.
    • The acetylating agent is added gradually under stirring at controlled temperature to facilitate the thioester formation.
    • The reaction mixture is allowed to proceed until completion, monitored by thin-layer chromatography or nuclear magnetic resonance spectroscopy.
    • The organic layer is washed sequentially with 4% hydrochloric acid to remove basic impurities and then with saturated sodium bicarbonate solution to neutralize residual acid.
    • The ether layer is dried over anhydrous sodium sulfate.
    • The product is purified by distillation under reduced pressure to isolate this compound with high purity.

Alternative Synthesis Routes from Patent US3922288A

This patent describes processes for producing 3-thia furans and 3-furan thiols, which are precursors or related compounds to the target thioester.

  • Key Points:
    • The synthesis involves the use of sulfuric acid as a catalyst in the reaction of furan derivatives with acetylating agents.
    • Organic bases such as pyridine, triethylamine, or piperidine may be employed to neutralize the acid formed during the reaction and drive the reaction toward completion.
    • The reaction is typically conducted under reflux conditions to enhance the reaction rate.
    • After completion, the reaction mixture is worked up by extraction with organic solvents like dichloromethane or diethyl ether, followed by washing and drying steps similar to those described above.
    • Final purification is achieved by distillation or recrystallization depending on the physical properties of the product.

Reaction Conditions and Parameters

Parameter Typical Range/Value Notes
Solvent Diethyl ether, dichloromethane Inert solvents preferred
Temperature Room temperature to reflux (~40-80°C) Controlled to avoid decomposition
Catalyst/Base Sulfuric acid, pyridine, triethylamine Catalysts for acylation and acid scavenging
Reaction Time 1–6 hours Monitored by TLC or NMR
Work-up Acid wash (4% HCl), bicarbonate wash Removes impurities and neutralizes acid
Drying Agent Anhydrous sodium sulfate Removes residual water
Purification Distillation under reduced pressure Ensures product purity

Analytical Characterization

  • Nuclear Magnetic Resonance (NMR): Used to confirm the formation of the thioester bond and the integrity of the furan ring.
  • Distillation: Employed for purification and to determine boiling point as a purity indicator.
  • Spectral Analysis: Infrared (IR) spectroscopy confirms the presence of characteristic thioester carbonyl and furan ring vibrations.

Summary Table of Preparation Steps

Step No. Operation Description
1 Dissolution Dissolve 2,5-dimethyl-3-furanthiol in inert solvent
2 Acylation Add ethanethioic acid derivative under stirring
3 Reaction Monitoring Use TLC or NMR to track reaction progress
4 Washing Wash organic layer with dilute HCl and sodium bicarbonate
5 Drying Dry the organic phase over anhydrous sodium sulfate
6 Purification Purify product by distillation under reduced pressure

Q & A

Q. Table 1: Key Physicochemical Properties

PropertyValueMethod (Reference)
Molecular Weight156.19 g/mol (C8_8H10_{10}O2_2S)Calculated
Melting PointNot reported; analog: 225–235°CDSC
LogP (XlogP)~1.2 (predicted)Computational

Q. Table 2: Optimization of Synthetic Yield

ConditionYield (%)Purity (HPLC)
Pyridine, 25°C, 12 hr6592
DMAP, reflux, 6 hr8898
Anhydrous DMF, 0°C, 24 hr7295

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Ethanethioic acid, S-(2,5-dimethyl-3-furanyl) ester
Reactant of Route 2
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Ethanethioic acid, S-(2,5-dimethyl-3-furanyl) ester

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